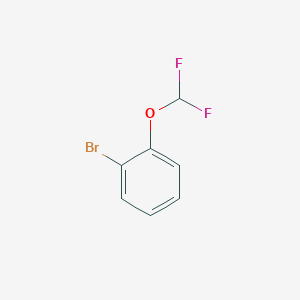

2-(二氟甲氧基)溴苯

描述

Synthesis Analysis

The synthesis of related bromo and difluoro compounds often involves Schiemann reaction and bromination, indicating potential pathways for synthesizing "2-(Difluoromethoxy)Bromobenzene" with high yield and purity. For example, 1-bromo-2,4-difluorobenzene can be synthesized from m-phenylene diamine through these methods, achieving a total yield of 40% and purity over 98% (He-ping, 2005).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives has been extensively studied. For example, electron diffraction studies have determined specific bond distances, which are indicative of the double bond character, providing insights into the structural features of fluorobenzene and, by extension, "2-(Difluoromethoxy)Bromobenzene" (Yuzawa & Yamaha, 1953).

Chemical Reactions and Properties

Fluorobenzene derivatives undergo various organic transformations, highlighting the reactivity of such compounds. For instance, the domino process catalyzed by CuI, involving coupling and subsequent intramolecular bond formation, illustrates potential chemical reactions "2-(Difluoromethoxy)Bromobenzene" might partake in (Lu et al., 2007).

Physical Properties Analysis

The physical properties of "2-(Difluoromethoxy)Bromobenzene" can be inferred from studies on similar compounds, focusing on melting points, boiling points, and solubility in various solvents. These properties are critical for handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, can be explored through experimental and theoretical studies. The coordination chemistry of fluorocarbons, for instance, provides insights into the complex interactions and reactivity patterns of these molecules (Plenio et al., 1997).

科学研究应用

化学反应与合成

氧化降解:2-溴苯酚发生氧化热降解,形成二苯并-对-二恶英、二溴二苯并呋喃和溴苯等产物。该过程对于了解在热条件下溴化化合物的化学行为具有重要意义 (Evans 和 Dellinger,2005)。

乙炔基苯的制备:溴苯用于合成乙炔基苯,乙炔基苯在各种化学应用中很重要。该过程涉及由混水试剂促进的裂解反应 (Macbride 和 Wade,1996)。

芳基自由基环化:在电化学反应中,衍生自 2-(2-丙炔氧基)溴苯的芳基自由基发生环化,导致形成琥珀酸衍生物等复杂结构。该过程在有机合成和化学工程中至关重要 (Katayama、Senboku 和 Hara,2016)。

环境和物理研究

二恶英的形成:对溴苯的研究有助于了解在高温过程(如废物焚烧)中二恶英和呋喃的形成。这些研究有助于评估与溴化阻燃剂相关的环境风险 (Evans 和 Dellinger,2005)。

高压结构研究:对溴苯在高压下的行为的研究揭示了其结构相变的见解,这在材料科学领域至关重要 (Nishiumi 等,1998)。

低温氧化:对单溴苯的低温氧化的研究集中在溴的转化和酚类物质的产率上。这些发现对于了解溴化化合物的环境影响很重要 (Altarawneh 和 Dlugogorski,2021)。

安全和危害

作用机制

Target of Action

It is often used as an organic synthesis reagent , implying that its targets could be varied depending on the specific synthesis process.

Mode of Action

The compound is involved in the direct arylation of heteroarenes . This process involves the palladium-catalyzed coupling of the bromobenzene with heteroarenes . The difluoromethoxy group on the benzene ring likely influences the reactivity of the compound in these reactions.

Biochemical Pathways

Its use in the synthesis of various compounds suggests that it could influence a wide range of biochemical pathways depending on the final product of the synthesis .

Result of Action

The molecular and cellular effects of 2-(Difluoromethoxy)Bromobenzene’s action would depend on the specific synthesis process in which it is involved. For instance, it has been used in the preparation of Kras g12d inhibitors , which are compounds that inhibit the activity of the Kras g12d protein, a common oncogene in human cancers.

Action Environment

The action, efficacy, and stability of 2-(Difluoromethoxy)Bromobenzene are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its storage temperature is ambient , suggesting that it is stable under normal environmental conditions.

属性

IUPAC Name |

1-bromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEICCMNYWNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371762 | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)Bromobenzene | |

CAS RN |

175278-33-8 | |

| Record name | 1-Bromo-2-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)